An In-depth Technical Guide to 3-Methyl-1-pentanol
An In-depth Technical Guide to 3-Methyl-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-pentanol, a branched-chain primary alcohol, is a molecule of interest across various scientific disciplines, including flavor and fragrance chemistry, materials science, and pharmacology. Its specific isomeric structure imparts distinct physical and chemical properties that differentiate it from other hexanols. This technical guide provides a comprehensive overview of 3-Methyl-1-pentanol, focusing on its chemical identity, physicochemical properties, synthesis and analysis protocols, and potential, though largely unexplored, relevance to biological signaling pathways.
Chemical Identity and Properties
3-Methyl-1-pentanol is systematically named 3-methylpentan-1-ol.[1][2] It is a colorless liquid with a characteristic mild, fruity, and somewhat wine-like or green odor.[3][4]
Identifiers
| Identifier | Value |
| CAS Number | 589-35-5[1][2][3] |
| IUPAC Name | 3-Methylpentan-1-ol[1][2] |
| Synonyms | 3-Methylpentanol, 2-Ethyl-4-butanol, 3-Ethyl-1-butanol[3][4] |
| Molecular Formula | C₆H₁₄O[1][2] |
| InChI | InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3[2] |
| InChIKey | IWTBVKIGCDZRPL-UHFFFAOYSA-N[2] |
| SMILES | CCC(C)CCO[2] |
Physicochemical Properties
The physical and chemical properties of 3-Methyl-1-pentanol are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 102.17 g/mol | [2][3] |
| Boiling Point | 151-153 °C | [1][3] |
| Density | 0.823 - 0.8242 g/cm³ at 20-25 °C | [1][3] |
| Refractive Index (n20/D) | 1.416 - 1.418 | [3][4] |
| Flash Point | 58.89 - 60 °C (138 - 140 °F) | [3][4] |
| Solubility | Soluble in ethanol (B145695) and diethyl ether. | [1] |
Chirality
3-Methyl-1-pentanol possesses a chiral center at the third carbon atom, meaning it can exist as two enantiomers: (S)-(+)-3-Methyl-1-pentanol (CAS: 42072-39-9) and (R)-(-)-3-Methyl-1-pentanol.[5] The racemic mixture is the most commonly available form. The stereochemistry can significantly influence its biological activity and sensory properties, a critical consideration in drug development and fragrance applications.
Synthesis of 3-Methyl-1-pentanol
The synthesis of 3-Methyl-1-pentanol can be achieved through several established organic chemistry methodologies. Two common and effective approaches are the Grignard reaction and the hydroboration-oxidation of an alkene.
Method 1: Grignard Reaction
This method involves the reaction of a Grignard reagent, sec-butylmagnesium halide, with formaldehyde (B43269). The Grignard reaction is a robust method for forming carbon-carbon bonds.
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Grignard Reagent Formation:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 eq).
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Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-bromobutane (B33332) (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath.
-
Once the reaction has initiated (disappearance of the iodine color and gentle refluxing of the ether), add the remaining 2-bromobutane solution dropwise to maintain a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly bubble dry formaldehyde gas through the solution or add paraformaldehyde (1.0 eq) portion-wise. This step is highly exothermic and requires careful temperature control.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 151-153 °C.
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Caption: Grignard synthesis of 3-Methyl-1-pentanol.
Method 2: Hydroboration-Oxidation of 3-Methyl-1-pentene (B165626)
This two-step method provides an anti-Markovnikov addition of water across the double bond of an alkene, yielding the primary alcohol with high regioselectivity.[6][7]
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Hydroboration:
-
In a flame-dried, two-necked flask under an inert atmosphere, dissolve 3-methyl-1-pentene (1.0 eq) in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of borane-THF complex (BH₃·THF, ~0.35 eq) dropwise via an addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours to ensure the complete formation of the trialkylborane.
-
-
Oxidation:
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Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). The temperature should be maintained below 40 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour, then gently reflux for 1 hour to ensure complete oxidation.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.
-
References
- 1. 3-Methyl-1-pentanol - Wikipedia [en.wikipedia.org]
- 2. 3-Methyl-1-pentanol | C6H14O | CID 11508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-メチル-1-ペンタノール ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-methyl-1-pentanol, 589-35-5 [thegoodscentscompany.com]
- 5. (S)-(+)-3-Methyl-1-pentanol | C6H14O | CID 641003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. Organic Syntheses Procedure [orgsyn.org]


